molecular formula C11H13BrFNO B1288962 4-(4-Bromo-2-fluorobenzyl)morpholine CAS No. 338454-98-1

4-(4-Bromo-2-fluorobenzyl)morpholine

Katalognummer B1288962
CAS-Nummer: 338454-98-1
Molekulargewicht: 274.13 g/mol
InChI-Schlüssel: OQMLJVPTCMLEGO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound "4-(4-Bromo-2-fluorobenzyl)morpholine" is a derivative of morpholine, which is a common scaffold in medicinal chemistry due to its versatility and biological activity. Morpholine derivatives are often synthesized for their potential use in pharmaceuticals, as evidenced by the various studies on related compounds. These studies have explored the synthesis, molecular structure, and potential biological activities of morpholine derivatives, including their use as inhibitors of hepatitis B virus, gastroprokinetic agents, and antibacterial substances .

Synthesis Analysis

The synthesis of morpholine derivatives typically involves multi-step reactions, starting from basic morpholine or its precursors. For instance, the asymmetric synthesis of 2-aminomethyl-4-(4-fluorobenzyl)morpholine, an intermediate of mosapride, was achieved with high enantiomeric excess, indicating the potential for producing optically pure compounds . Similarly, the synthesis of various 4-(2-aminoethyl)morpholine derivatives has been reported, which involves reactions with arylsulfonyl chlorides and subsequent reactions with halogenated benzyl compounds . These methods demonstrate the chemical versatility of morpholine and its derivatives, allowing for the introduction of various functional groups.

Molecular Structure Analysis

X-ray crystallography is a common technique used to determine the molecular structure of morpholine derivatives. The crystal structures of these compounds often reveal important conformational details, such as the chair conformation of the morpholine ring and the orientation of substituents . For example, the crystal structure of a morpholine derivative with a bromobenzyl group showed that the morpholine ring adopts a chair conformation, which is a common feature in these molecules . The spatial arrangement of these molecules can significantly influence their biological activity and interaction with biological targets.

Chemical Reactions Analysis

Morpholine derivatives can participate in various chemical reactions due to the presence of reactive functional groups. These reactions can include substitutions, additions, and the formation of hydrogen bonds, which can be intramolecular or intermolecular . The reactivity of these compounds is crucial for their potential biological activity, as it can dictate how they interact with enzymes, receptors, or other molecular targets.

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of halogen atoms, such as bromine and fluorine, can affect these properties by altering the electron distribution and intermolecular interactions within the crystal lattice . These properties are important for the pharmacokinetic behavior of the compounds, including their absorption, distribution, metabolism, and excretion (ADME) profiles.

Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antioxidant Activities

  • Benzimidazole derivatives containing morpholine rings, including those related to 4-(4-Bromo-2-fluorobenzyl)morpholine, have been synthesized and studied for their α-glucosidase inhibitory, antimicrobial, and antioxidant activities (Menteşe, Ülker, & Kahveci, 2015).

Structural Analysis and Crystal Structure

  • Research on morpholine derivatives, including 4-fluorobenzyl and 4-methoxyphenyl, focused on their synthesis, spectroscopic, and crystal structure analysis (Banu et al., 2013).

Magnetic Properties

  • The study of ion-pair complexes with 1-(4'-bromo-2'-flourobenzyl) derivatives highlighted their structural and magnetic properties, showcasing a transition from antiferromagnetic to ferromagnetic phase in certain conditions (Ni et al., 2005).

Antifungal Activity

  • Benzimidazol-2-ylcyanoketone oxime ethers containing morpholine moiety, similar to 4-(4-Bromo-2-fluorobenzyl)morpholine, have been synthesized and demonstrated significant antifungal activities (Qu, Li, Xing, & Jiang, 2015).

Intermolecular Interactions

  • Studies on 1,2,4-triazole derivatives, including fluoro derivatives with morpholine, focused on their synthesis, characterization, and analysis of intermolecular interactions (Shukla, Mohan, Vishalakshi, & Chopra, 2014).

Cellular Antioxidant Effect

  • Research on bromophenols, related to the structure of 4-(4-Bromo-2-fluorobenzyl)morpholine, investigated their cellular antioxidant effects, demonstrating potent activities in various assays (Olsen, Hansen, Isaksson, & Andersen, 2013).

Antiproliferative Activity

  • Compounds like (4-(6-fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone, structurally similar to 4-(4-Bromo-2-fluorobenzyl)morpholine, were prepared and evaluated for their antiproliferative activity (Prasad et al., 2018).

Wirkmechanismus

The mechanism of action of “4-(4-Bromo-2-fluorobenzyl)morpholine” is not specified in the available resources. It’s important to note that the mechanism of action for a chemical compound largely depends on its intended use, which is not provided for this compound .

Safety and Hazards

This compound is classified as a combustible solid . It’s recommended to avoid dust formation, ingestion, inhalation, and contact with skin or eyes . It’s also advised to wear personal protective equipment and ensure adequate ventilation when handling this compound .

Eigenschaften

IUPAC Name

4-[(4-bromo-2-fluorophenyl)methyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrFNO/c12-10-2-1-9(11(13)7-10)8-14-3-5-15-6-4-14/h1-2,7H,3-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQMLJVPTCMLEGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=C(C=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50620010
Record name 4-[(4-Bromo-2-fluorophenyl)methyl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50620010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

338454-98-1
Record name 4-[(4-Bromo-2-fluorophenyl)methyl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50620010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-Bromo-2-fluorobenzyl)morpholine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

4-Bromo-2-fluorobenzyl bromide (3.0 g) and morpholine (2.15 ml) were stirred in dimethylformamide (30 ml) at ambient temperature for 18 h. The mixture was partitioned between diethyl ether (80 ml) and water (80 ml). The aqueous phase was extracted further with diethyl ether (80 ml) and the combined organic phases were dried (magnesium sulfate) and concentrated in vacuo. The residue was purified by column chromatography, eluting with a gradient of 0–30% ethyl acetate/iso-hexane to give the product as a colourless oil (2.92 g).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2.15 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

4-bromo-1-(bromomethyl)-2-fluorobenzene (600 mg, 2.24 mmol) was dissolved in DMF (8 mL), and KI (400 mg, 2.46 mmol) was added and morpholine (0.78 mL, 8.96 mmol) was added, followed by stirring at 60° C. for 13 hours. When the reaction was completed, the reaction mixture was concentrated under reduced pressure to remove DMF, and extracted two times or more with ethyl acetate and brine. The organic layer was treated with sodium sulfate to remove extra water, and then concentrated under reduced pressure, followed by column chromatography using 30% ethyl acetate/hexane, to give 4-(4-bromo-2-fluorobenzyl)morpholine (278 mg, 1.01 mmol) with a yield of 45%.
Quantity
600 mg
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
0.78 mL
Type
reactant
Reaction Step Two

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.